molecular formula C4H9NO2S B1336332 Thiomorpholine 1,1-dioxide CAS No. 39093-93-1

Thiomorpholine 1,1-dioxide

Cat. No. B1336332
CAS RN: 39093-93-1
M. Wt: 135.19 g/mol
InChI Key: NDOVLWQBFFJETK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiomorpholine 1,1-dioxide, also known by its CAS Number 39093-93-1, is a chemical compound with the molecular formula C4H9NO2S . It is a useful building block used in the synthetic preparation of antibacterial biaryloxazolidinone analogues, and isothiazolo-pyridine derivatives for use as cyclin G-associated kinase inhibitors and antiviral agents .


Synthesis Analysis

Thiomorpholine 1,1-dioxides can be prepared through a double Michael addition reaction of aromatic amines to divinyl sulfone, catalyzed by boric acid/glycerol in water . Another synthesis method involves the telescoped photochemical thiol–ene reaction of cysteamine hydrochloride and vinyl chloride .


Molecular Structure Analysis

The molecular weight of Thiomorpholine 1,1-dioxide is 135.19 g/mol . Its InChI code is 1S/C4H9NO2S/c6-8(7)3-1-5-2-4-8/h5H,1-4H2 and the InChI key is NDOVLWQBFFJETK-UHFFFAOYSA-N . The Canonical SMILES representation is C1CS(=O)(=O)CCN1 .


Chemical Reactions Analysis

Thiomorpholine 1,1-dioxide has been used in the synthesis of a new series of (4-((1-(aryl)-1H-1,2,3-triazol-4-yl)methoxy)phenyl)(1,1-dioxidothiomorpholino)methanone derivatives . These derivatives were well analyzed by 1H NMR, 13C NMR, FTIR, mass spectral and elemental data .


Physical And Chemical Properties Analysis

Thiomorpholine 1,1-dioxide is a white to almost white crystalline powder . It has a melting point of 68 - 71 °C and a boiling point of 155 °C/1 mmHg .

Scientific Research Applications

Building Blocks in Medicinal Chemistry

Thiomorpholine 1,1-dioxide is recognized as a significant component in medicinal chemistry research. It serves as a building block for creating novel bicyclic thiomorpholine structures, such as 3-Thia-6-azabicyclo[3.1.1]heptane and 3-thia-8-azabicyclo[3.2.1]octane. These compounds, derived from thiomorpholine 1,1-dioxide, are synthesized using inexpensive starting materials and straightforward chemistry, indicating their practical value in drug development processes (Walker & Rogier, 2013).

Catalysis in Synthesis

Thiomorpholine 1,1-dioxides can be prepared through a double Michael addition reaction of aromatic amines to divinyl sulfone, catalyzed by a boric acid/glycerol mixture in water. This method demonstrates a simple, green approach with good to excellent yields, showcasing the role of thiomorpholine 1,1-dioxide in catalytic processes (Halimehjnai et al., 2013).

Enantioselective Synthesis

In drug discovery, access to chiral, 2-substituted thiomorpholines and thiomorpholine 1,1-dioxides is crucial. A high-yielding, general protocol for the enantioselective synthesis of C2-functionalized thiomorpholines and thiomorpholine 1,1-dioxides has been developed, highlighting the versatility of thiomorpholine 1,1-dioxide in creating specific, targeted molecular configurations (Reed & Lindsley, 2019).

Antimicrobial Activity

Thiomorpholine derivatives, including those based on thiomorpholine 1,1-dioxide, have been studied for their antimicrobial properties. The synthesis of such derivatives involves nucleophilic substitution reactions, leading to compounds tested for antimicrobial activity. This research highlights the potential of thiomorpholine 1,1-dioxide derivatives in the development of new antimicrobial agents (Kardile & Kalyane, 2010).

Antioxidant and Cytotoxic Activities

Thiomorpholine 1,1-dioxide derivatives have been evaluated for their antioxidant and cytotoxic activities. For example, a specific methyl substituted oxazolyl thiomorpholine dioxide exhibited radical scavenging activity surpassing that of ascorbic acid. Moreover, thiazolyl thiomorpholine with a chloro substituent showed significant cytotoxic activity against certain cell lines, suggesting its potential in cancer therapy (Reddy et al., 2014).

Continuous Manufacturing for Drug Synthesis

In the context of drug synthesis, thiomorpholine 1,1-dioxide plays a crucial role. A study described a safe and high-throughput continuous manufacturing approach for 4-(2-hydroxyethyl)thiomorpholine 1,1-dioxide, an intermediate in synthesizing HIV Maturation Inhibitor BMS-955176. This process underscores the importance of thiomorpholine 1,1-dioxide in the efficient and scalable production of pharmaceuticals (Strotman et al., 2018).

Marine Sponge Derivatives

Thiomorpholine 1,1-dioxide derivatives have also been identified in marine sponges. Compounds containing thiomorpholine 1,1-dioxide and pyrrolidine-2,4-diol moieties were isolated from the marine sponge Petrosia alfiani. These derivatives exhibited potent inhibitory activities against specific enzymes, highlighting the biological significance and potential therapeutic applications of thiomorpholine 1,1-dioxide in marine-derived compounds (Tanokashira et al., 2016).

Safety And Hazards

Thiomorpholine 1,1-dioxide is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is recommended to wash with plenty of water .

properties

IUPAC Name

1,4-thiazinane 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2S/c6-8(7)3-1-5-2-4-8/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDOVLWQBFFJETK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80424427
Record name Thiomorpholine 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80424427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thiomorpholine 1,1-dioxide

CAS RN

39093-93-1
Record name Thiomorpholine 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80424427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Thiomorpholine 1,1-dioxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Thiomorpholine 1,1-dioxide
Reactant of Route 2
Thiomorpholine 1,1-dioxide
Reactant of Route 3
Thiomorpholine 1,1-dioxide
Reactant of Route 4
Thiomorpholine 1,1-dioxide
Reactant of Route 5
Thiomorpholine 1,1-dioxide
Reactant of Route 6
Thiomorpholine 1,1-dioxide

Citations

For This Compound
296
Citations
KS Battula, S Narsimha, RK Thatipamula… - …, 2017 - Wiley Online Library
In this report, we describe the synthesis and biological evaluation of a new series of (4‐((1‐(aryl)‐1H‐1,2,3‐triazol‐4‐yl)methoxy)phenyl)(1,1‐dioxidothiomorpholino)methanone …
R Sreerama, VR N, S Narsimha - Phosphorus, Sulfur, and Silicon …, 2020 - Taylor & Francis
A one-pot procedure for the synthesis of novel 1,2,3-triazole derivatives (5a–5l) in good yields (63 to 77%) using different sulfonic acids and 4-(prop-2-yn-1-yl)thiomorpholine 1,1-…
Number of citations: 5 www.tandfonline.com
NA Strotman, Y Tan, KW Powers… - … Process Research & …, 2018 - ACS Publications
Continuous processing enabled the highly energetic double conjugate addition of ethanolamine to divinylsulfone to prepare 2 kg of 4-(2-hydroxyethyl)thiomorpholine 1,1-dioxide, as an …
Number of citations: 4 pubs.acs.org
DP Walker, DJ Rogier - Synthesis, 2013 - thieme-connect.com
Thiomorpholine and thiomorpholine 1,1-dioxide are important building blocks in medicinal chemistry research, and some analogues containing these moieties have entered human …
Number of citations: 3 www.thieme-connect.com
AV Martynov, VA Shagun… - Heteroatom Chemistry, 2016 - Wiley Online Library
Oxidation of E,E‐bis(3‐bromo‐1‐chloro‐1‐propen‐2‐yl) sulfide and selenide with hydrogen peroxide in chloroform/acetic acid or acetic acid affords previously unknown E,E‐bis(3‐…
Number of citations: 3 onlinelibrary.wiley.com
AV Martynov, SV Amosova, NA Makhaeva… - Journal of Sulfur …, 2017 - Taylor & Francis
An efficient method for preparation of earlier unknown S-oxide of 2(E),6(E)-bis(chloromethylidene)-4-thiomorpholinamine by oxidation of 2(E),6(E)-bis(chloromethylidene)-4-…
Number of citations: 4 www.tandfonline.com
K Battula, S Narsimha, V Nagavelli… - Journal of the Serbian …, 2016 - doiserbia.nb.rs
A convenient synthesis of novel1,4-disubstituted 1,2,3-triazoles (4a-j & 5a-j) is reported via copper (I) - catalyzed one pot [3+2] cycloaddition of various alkyl halides, sodium azide with (…
Number of citations: 26 doiserbia.nb.rs
G Hallas, R Marsden, JD Hepworth… - Journal of the Chemical …, 1986 - pubs.rsc.org
Monoazo dyes containing a terminal morpholino group absorb hypsochromically in comparision with their piperidino counterparts as a result of electron withdrawal by the oxygen atom. …
Number of citations: 13 pubs.rsc.org
CV Lu, JJ Chen, WR Perrault, BG Conway… - … process research & …, 2006 - ACS Publications
As part of Pfizer's continuing efforts in the oxazolidinone area, we have developed an efficient synthesis of PNU-288034 and successfully implemented it on pilot scale. The key step …
Number of citations: 16 pubs.acs.org
AZ Halimehjnai, S Hosseyni, H Gholami… - Synthetic …, 2013 - Taylor & Francis
Thiomorpholine 1,1-dioxides were prepared with double Michael addition reaction of aromatic amines to divinyl sulfone catalyzed by boric acid / glycerol in water. This catalyst system …
Number of citations: 9 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.